2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole
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Overview
Description
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dichlorobenzyl group, a sulfanyl linkage, and an imidazole ring substituted with propyl and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Propyl Groups: The propyl groups are introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is attached through a nucleophilic substitution reaction, where the imidazole nitrogen attacks the dichlorobenzyl chloride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the dichlorobenzyl-substituted imidazole with a thiol reagent.
Addition of the Propynyl Group: The propynyl group is introduced through a Sonogashira coupling reaction, involving a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the propynyl group to form a propyl group using hydrogenation catalysts.
Substitution: The dichlorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Fully saturated propyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The sulfanyl and imidazole groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole
- 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
Uniqueness
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both propyl and propynyl groups, along with the dichlorobenzyl and sulfanyl moieties, contributes to its versatility and potential for diverse applications.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-dipropyl-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2S/c1-4-8-17-18(9-5-2)23(12-6-3)19(22-17)24-13-14-15(20)10-7-11-16(14)21/h3,7,10-11H,4-5,8-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBCHJDCPXNREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(C(=N1)SCC2=C(C=CC=C2Cl)Cl)CC#C)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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